2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13326353
InChI: InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)
SMILES: C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS No.:

Cat. No.: VC13326353

Molecular Formula: C10H13N5O4

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol -

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
IUPAC Name 2-(2-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H13N5O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2,(H2,11,12,14)
Standard InChI Key JVOJULURLCZUDE-UHFFFAOYSA-N
SMILES C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O
Canonical SMILES C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is C₁₀H₁₃N₅O₄, with a molecular weight of 267.24 g/mol . Its structure comprises:

  • A 2-aminopurine base, where the amino group occupies the 2-position of the purine ring instead of the canonical 6-position in adenine .

  • An oxolane (tetrahydrofuran) ring substituted with hydroxymethyl and diol groups at positions 3, 4, and 5 .

Table 1: Key Structural Comparisons with Related Compounds

Compound NamePurine SubstitutionOxolane ModificationsMolecular Weight (g/mol)
2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol2-amino3,4-diol; 5-hydroxymethyl267.24
Adenosine (6-aminopurine derivative)6-amino3,4-diol; 5-hydroxymethyl267.24
2-(6-Aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol6-amino3,4-diol; 5-sulfanylmethyl283.31
(2R,3R,4S,5R)-2-{6-amino-2-[2-(naphthalen-2-yl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol6-amino; 2-ethoxy3,4-diol; 5-hydroxymethyl453.47

Data derived from PubChem , Sigma-Aldrich , and EvitaChem.

Stereochemical Considerations

Synthesis and Physicochemical Properties

Synthetic Pathways

Synthesis of 2-aminopurine nucleosides typically involves:

  • Purine Base Modification: Introducing the 2-amino group via nitration and reduction or direct amination of halogenated purines .

  • Glycosylation: Coupling the modified purine with a protected ribose derivative under Mitsunobu or Vorbrüggen conditions.

  • Deprotection and Purification: Sequential removal of protecting groups (e.g., acetyl, benzyl) followed by HPLC purification.

Key Reaction: Glycosylation of 2-Aminopurine

2-Aminopurine+Protected riboseSnCl₄, CH₃CNProtected nucleosideNH₃/MeOH2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol\text{2-Aminopurine} + \text{Protected ribose} \xrightarrow{\text{SnCl₄, CH₃CN}} \text{Protected nucleoside} \xrightarrow{\text{NH₃/MeOH}} \text{2-(2-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol}
This method, adapted from EvitaChem's synthesis of naphthalene-modified analogs, yields products with >95% purity when optimized.

Physicochemical Characteristics

  • Solubility: Highly soluble in polar solvents (water, DMSO) due to hydroxyl and amino groups .

  • Melting Point: Estimated 174–176°C based on analogs like (2R,3R,4S,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol .

  • Stability: Susceptible to hydrolysis under acidic conditions, requiring storage at -20°C in inert atmospheres .

Biological Activity and Mechanisms

Interaction with Nucleic Acids

The 2-aminopurine moiety acts as a fluorescent probe in DNA/RNA, enabling real-time monitoring of hybridization and polymerase activity . Unlike adenine, its altered hydrogen-bonding capacity can induce mismatches, making it useful for studying mutagenesis .

Enzyme Modulation

  • Kinase Inhibition: Analogous to adenosine, this compound may bind ATP-binding pockets, inhibiting kinases like PKA and PKC .

  • Antiviral Potential: Structural similarity to vidarabine (a viral DNA polymerase inhibitor) suggests potential activity against herpesviruses .

Table 2: Comparative Biological Activities

Biological Target2-Aminopurine Derivative EffectAdenosine Effect
DNA PolymeraseMispairing inductionTemplate fidelity
P1 ReceptorsWeak agonist (predicted)Strong agonist
KinasesCompetitive inhibitionSubstrate/regulator

Data synthesized from Abcam and PubChem .

Applications in Research and Therapeutics

Molecular Biology

  • Fluorescence Quenching Assays: The compound’s intrinsic fluorescence is quenched upon incorporation into duplex DNA, enabling real-time PCR monitoring .

  • Epigenetic Studies: 2-Aminopurine derivatives serve as probes for DNA methylation and histone modification enzymes.

Drug Development

  • Anticancer Agents: By incorporating 2-aminopurine into oligonucleotides, researchers design gene-specific silencing tools.

  • Antiviral Therapeutics: Modifications at the 5-hydroxymethyl position (e.g., sulfanylmethyl in source 2’s analog) enhance metabolic stability.

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